N-(Pyridin-3-yl)picolinamide
Overview
Description
N-(Pyridin-3-yl)picolinamide: is an organic compound that belongs to the class of picolinamides It is characterized by the presence of a pyridine ring attached to the picolinamide structure
Mechanism of Action
Target of Action
N-(Pyridin-3-yl)picolinamide is a synthetic compound that has been studied for its potential applications in various biochemical reactions . .
Mode of Action
It has been reported that it can participate in a cascade reaction involving the condensation of picolinamide and two aldehyde molecules promoted by trifluoroacetic acid (TFA) generated in situ from Pd(TFA)2 . This reaction results in the formation of 4,5-disubstituted 2-(pyridin-2-yl)oxazoles .
Biochemical Pathways
The compound’s ability to participate in the synthesis of 4,5-disubstituted 2-(pyridin-2-yl)oxazoles suggests that it may influence pathways involving these oxazole derivatives .
Result of Action
The primary result of this compound’s action is the formation of 4,5-disubstituted 2-(pyridin-2-yl)oxazoles . These compounds have potential applications in various fields, including pharmaceuticals and fine chemicals .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the cascade reaction it participates in is promoted by trifluoroacetic acid (TFA) generated in situ from Pd(TFA)2 . The reaction is carried out in n-octane, suggesting that the solvent environment plays a crucial role in the compound’s action .
Biochemical Analysis
Biochemical Properties
N-(Pyridin-3-yl)picolinamide has been found to interact with various enzymes and proteins in biochemical reactions . The nature of these interactions is complex and involves the condensation of this compound and two aldehyde molecules .
Cellular Effects
It has been observed that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action is still being researched.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . These studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes or cofactors . It can also affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve interaction with transporters or binding proteins . It can also affect its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Picolinamide and Aldehydes Reaction: One of the synthetic methods involves the reaction of picolinamide with aldehydes in the presence of a palladium catalyst.
Picolinamide and Bromoketones Reaction: Another method involves the reaction of picolinamide with α-bromoketones and 2-aminopyridines.
Industrial Production Methods: While specific industrial production methods for N-(Pyridin-3-yl)picolinamide are not extensively documented, the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(Pyridin-3-yl)picolinamide can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: This compound can also be reduced under suitable conditions, although specific reduction reactions are less commonly reported.
Substitution: Substitution reactions involving this compound are well-documented.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, trifluoroacetic acid, iodine, and tert-butyl hydroperoxide
Major Products Formed:
Oxazole Derivatives: Formed through the reaction with aldehydes in the presence of palladium catalysts.
Imidazopyridines: Formed through reactions with α-bromoketones and 2-aminopyridines.
Scientific Research Applications
Chemistry: N-(Pyridin-3-yl)picolinamide is used as a building block in the synthesis of various heterocyclic compounds, including oxazoles and imidazopyridines .
Biology and Medicine: Its derivatives have shown promising biological activities, including anticancer properties .
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, such as organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Comparison with Similar Compounds
N-(Pyridin-2-yl)amide: This compound is similar in structure but has the pyridine ring attached at a different position.
N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: Another related compound with a pincer-type structure, featuring two pyridine rings attached to a central pyridine-3,5-dicarboxamide core.
Uniqueness: N-(Pyridin-3-yl)picolinamide is unique due to its specific attachment of the pyridine ring at the 3-position, which imparts distinct chemical properties and reactivity. This structural feature allows it to participate in unique reactions and form specific derivatives that are not easily accessible with other similar compounds.
Properties
IUPAC Name |
N-pyridin-3-ylpyridine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O/c15-11(10-5-1-2-7-13-10)14-9-4-3-6-12-8-9/h1-8H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFNIEYQHEQHCNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NC2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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